molecular formula C20H13NO3S B3008497 N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide CAS No. 883952-52-1

N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide

Cat. No. B3008497
CAS RN: 883952-52-1
M. Wt: 347.39
InChI Key: KGKVLNRPZSXBJL-UHFFFAOYSA-N
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Description

The compound "N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide" is a derivative of chromene and thiophene, which are both heterocyclic compounds. Chromenes are known for their presence in various natural products and pharmaceuticals, while thiophenes are recognized for their electronic properties and applications in materials science. The compound combines these two moieties, potentially offering a unique set of biological and chemical properties .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-glycosyl-thiophene-2-carboxamides includes the reaction of per-O-acetylated analogues of glycoconjugates, indicating a potential route for the synthesis of similar compounds . Another example is the ultrasound-promoted synthesis of N-(substituted phenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides, which suggests that ultrasound irradiation could be a beneficial technique in the synthesis of chromene derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques such as X-ray crystallography and spectroscopy. For example, the crystal structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide shows that the molecules are essentially planar and exhibit anti conformations with respect to the C-N rotamer of the amide . Similarly, the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides reveal that the molecules have cis geometries with respect to the relative positions of the chromone ring and the carbonyl group of the amide .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, as seen in the synthesis of novel substituted thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, which involved reactions with different organic reagents . The reactivity of the thiophene moiety can be further understood by studying the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, which was obtained by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "this compound" can be inferred from studies on related molecules. For instance, the vibrational properties of N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide were studied using FTIR and FT-Raman spectroscopy, which could provide insights into the vibrational characteristics of the compound . Additionally, the effects of N-glycosyl-thiophene-2-carboxamides on cell growth suggest that the compound may have biological activity, which could be related to its physical and chemical properties .

Scientific Research Applications

Crystal Structure Analysis

The research on N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide and its derivatives has contributed significantly to the understanding of crystal structures in chemical compounds. A study by Gomes et al. (2015) investigated the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, revealing that these molecules are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide. This structural insight is crucial for understanding the intermolecular interactions and stability of these compounds, which can have implications in material science and drug design (Gomes, Low, Cagide, & Borges, 2015).

Antimicrobial Activity

Another significant area of research involves the exploration of the antimicrobial properties of derivatives of this compound. Raval, Naik, and Desai (2012) synthesized a variety of compounds under microwave irradiation, demonstrating significant antibacterial and antifungal activities. This study highlights the potential of these compounds in developing new antimicrobial agents, which is crucial in the fight against resistant microbial strains (Raval, Naik, & Desai, 2012).

Fluorescence Chemosensor

Meng et al. (2018) synthesized a highly selective fluorescence chemosensor based on a derivative of this compound, showcasing an "on-off-on" fluorescence response toward specific ions. This study is a testament to the compound's versatility and its potential applications in sensing technologies, environmental monitoring, and diagnostic assays (Meng, Li, Ma, Wang, Hu, & Cao, 2018).

Polymer Synthesis and Properties

Nechifor (2009) delved into the synthesis of aromatic polyamides with coumarin chromophores, using a novel monomer diacid derivative. This research contributes to the field of polymer science, offering insights into the properties of polymers incorporated with coumarin derivatives for potential applications in materials science and engineering (Nechifor, 2009).

Antinociceptive Activity

The exploration of the antinociceptive activity of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, as investigated by Shipilovskikh et al. (2020), opens new avenues in pain management research. Understanding the bioactivity of these compounds can lead to the development of new analgesic drugs (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

properties

IUPAC Name

N-(4-oxo-3-phenylchromen-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3S/c22-18-14-9-4-5-10-15(14)24-20(17(18)13-7-2-1-3-8-13)21-19(23)16-11-6-12-25-16/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKVLNRPZSXBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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